molecular formula C8H10F3N3 B2696220 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers CAS No. 2137617-61-7

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers

Cat. No. B2696220
CAS RN: 2137617-61-7
M. Wt: 205.184
InChI Key: NYGXCMYDQWYVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, Mixture of diastereomers is a useful research compound. Its molecular formula is C8H10F3N3 and its molecular weight is 205.184. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Triazole Derivatives and Their Therapeutic Applications : Triazole derivatives, including those structurally related to 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, have been extensively explored for their potential therapeutic applications. A review of patents from 2013 to 2017 reveals that indazole and triazole scaffolds form the basis of a wide range of compounds with promising anticancer, anti-inflammatory, and neuroprotective properties. These derivatives are particularly noted for their roles in disorders involving protein kinases and neurodegeneration, suggesting their significance in developing new therapeutic agents (Denya, Malan, & Joubert, 2018).

  • Synthetic Approaches and Chemical Properties : The review on trifluoromethanesulfonic acid in organic synthesis discusses its utility, including in reactions that might involve compounds like 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Trifluoromethanesulfonic acid is highlighted for its role in electrophilic aromatic substitution reactions, formation of carbon-heteroatom bonds, and synthesis of heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the study of their transformations and the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Science

  • Advanced Oxidation Processes for Degradation : The review on the degradation of nitrogen-containing hazardous compounds, including amines and dyes, by advanced oxidation processes (AOPs) is particularly relevant to understanding the environmental fate of compounds like 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. AOPs are shown to be effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. This review emphasizes the importance of developing technologies that address the degradation of recalcitrant nitrogen-containing compounds, shedding light on their potential environmental impacts (Bhat & Gogate, 2021).

properties

IUPAC Name

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h3-4,6H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXCMYDQWYVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C(C1C(F)(F)F)C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137617-61-7
Record name 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.